

# Validating the efficacy of Jentadueto using data from published clinical trials.

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## Compound of Interest

Compound Name: Jentadueto

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## Jentadueto Efficacy Validated Through Comprehensive Clinical Trial Data

A thorough analysis of published clinical trial data confirms the efficacy of **Jentadueto** (linagliptin/metformin HCl) in improving glycemic control in adults with type 2 diabetes. This guide provides a comparative overview of **Jentadueto**'s performance against other common therapeutic alternatives, supported by quantitative data from key clinical studies and detailed experimental protocols.

**Jentadueto**, a fixed-dose combination of the dipeptidyl peptidase-4 (DPP-4) inhibitor linagliptin and the biguanide metformin, has demonstrated significant reductions in glycated hemoglobin (HbA1c), a key indicator of long-term blood glucose control. Clinical evidence from various randomized controlled trials showcases its effectiveness as both an initial therapy and as an add-on treatment in patients inadequately controlled on other glucose-lowering agents.

## Comparative Efficacy of Jentadueto

To provide a clear comparison, the following tables summarize the quantitative outcomes from pivotal clinical trials involving **Jentadueto** or its individual components (linagliptin and metformin) against placebo and other classes of antidiabetic drugs, including sodium-glucose cotransporter-2 (SGLT2) inhibitors and other DPP-4 inhibitors.

**Table 1: Jentadueto vs. Placebo and Monotherapy Components**

Treatment Group	Baseline HbA1c (%)	Mean Change from Baseline in HbA1c (%)	Study Duration
Jentadueto (Linagliptin 2.5 mg/Metformin 1000 mg) twice daily	8.7	-1.6	24 weeks
Linagliptin 5 mg once daily	8.7	-0.6	24 weeks
Metformin 1000 mg twice daily	8.7	-1.2	24 weeks
Placebo	8.7	+0.1	24 weeks

Source: Initial Combination Therapy with Linagliptin and Metformin Study.[\[1\]](#)[\[2\]](#)[\[3\]](#)

**Table 2: Jentadueto (Linagliptin/Metformin) vs. Other DPP-4 Inhibitors**

Treatment Group	Baseline HbA1c (%)	Mean Change from Baseline in HbA1c (%)	Study Duration
Linagliptin 5 mg + Metformin	Not specified	No significant difference	Network Meta-analysis
Sitagliptin 100 mg + Metformin	Not specified	No significant difference	Network Meta-analysis
Linagliptin 5 mg/day	Not specified	Significant improvement	24 weeks
Sitagliptin 50 mg/day	Not specified	Significant improvement	24 weeks
Alogliptin + Metformin	Not specified	Achieved HbA1c <7% more frequently	Systematic Review
Saxagliptin + Metformin	Not specified	Less frequent achievement of HbA1c <7%	Systematic Review

A network meta-analysis of 32 studies showed no significant difference in HbA1c changes between linagliptin and sitagliptin, both as monotherapy and in combination with metformin.[4] [5] A head-to-head trial also showed similar efficacy. A systematic review suggested alogliptin plus metformin may lead to a higher percentage of patients achieving an HbA1c target of less than 7% compared to saxagliptin plus metformin.[6]

### Table 3: Jentadueto (Linagliptin/Metformin) vs. SGLT2 Inhibitors

Treatment Group	Baseline HbA1c (%)	Mean Change from Baseline in HbA1c (%)	Additional Outcomes	Study Duration
Dapagliflozin/Linagliptin 10/5 mg + Metformin	8.5 (approx.)	-1.28	Significant decrease in FPG, PPG, and body weight	16 weeks
Linagliptin 5 mg + Metformin	8.5 (approx.)	-0.83	-	16 weeks
Empagliflozin 10 mg or 25 mg added to Linagliptin + Metformin	7.8-8.0	-0.32 (for 10mg) to -0.47 (for 25mg) vs. placebo	Significant reduction in fasting plasma glucose and weight	24 weeks
Dapagliflozin + Metformin	Not specified	Better blood glucose and blood pressure control	Slight weight loss, lower risk of hypoglycemia	Not specified
Linagliptin + Metformin	Not specified	-	-	Not specified
Canagliflozin + Metformin	7.0-10.0	-	Statistically significant reduction in blood pressure, increase in adiponectin	12-16 weeks
Linagliptin + Metformin	7.0-10.0	-	No significant changes in the same parameters	12-16 weeks

A randomized trial comparing a fixed-dose combination of dapagliflozin and linagliptin to linagliptin alone in patients on metformin demonstrated superior glycemic control with the

combination therapy.[7][8][9] Adding empagliflozin to a regimen of linagliptin and metformin also resulted in improved glycemic control and weight reduction.[10][11] Another study suggested that dapagliflozin in combination with metformin offered better blood glucose and blood pressure control compared to linagliptin with metformin.[12][13] A comparative analysis indicated that canagliflozin showed advantages in improving certain vascular function markers over linagliptin in patients already on metformin and/or insulin.[14]

## Experimental Protocols

The efficacy data presented is derived from rigorously designed clinical trials. A common methodology for evaluating the initial combination therapy of linagliptin and metformin is exemplified by the NCT00798161 trial.

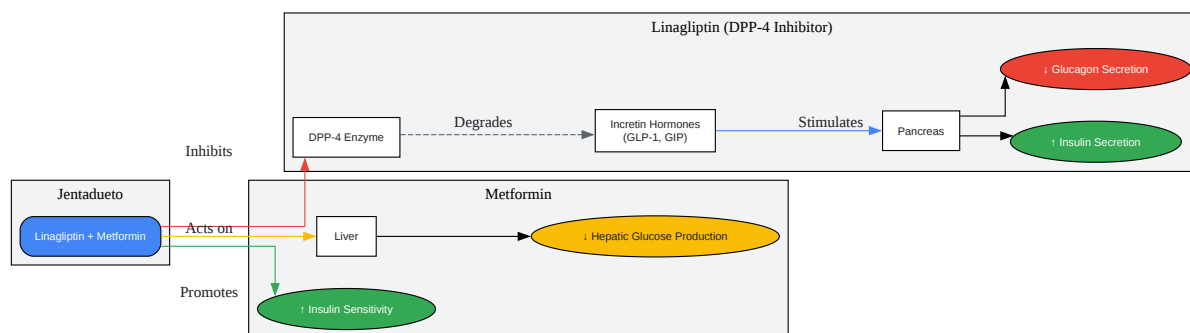
**Trial NCT00798161: A 24-Week, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Factorial Study**

- **Objective:** To assess the efficacy and safety of initial combination therapy with linagliptin and metformin compared with the individual monotherapies and placebo in patients with type 2 diabetes.
- **Patient Population:** Drug-naïve or previously treated (with a 4-week washout period) adult patients with type 2 diabetes and insufficient glycemic control (HbA1c between 7.5% and 11.0%).
- **Intervention:** Patients were randomized to one of six treatment arms:
  - Linagliptin 2.5 mg / Metformin 500 mg twice daily
  - Linagliptin 2.5 mg / Metformin 1000 mg twice daily
  - Linagliptin 5 mg once daily
  - Metformin 500 mg twice daily
  - Metformin 1000 mg twice daily
  - Placebo

- **Primary Endpoint:** The primary efficacy endpoint was the change in HbA1c from baseline to week 24.
- **Secondary Endpoints:** Included changes from baseline in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG).
- **Statistical Analysis:** An analysis of covariance (ANCOVA) model was used to analyze the primary endpoint, with treatment and the number of prior oral antihyperglycemic drugs as class effects and baseline HbA1c as a continuous covariate.[1]

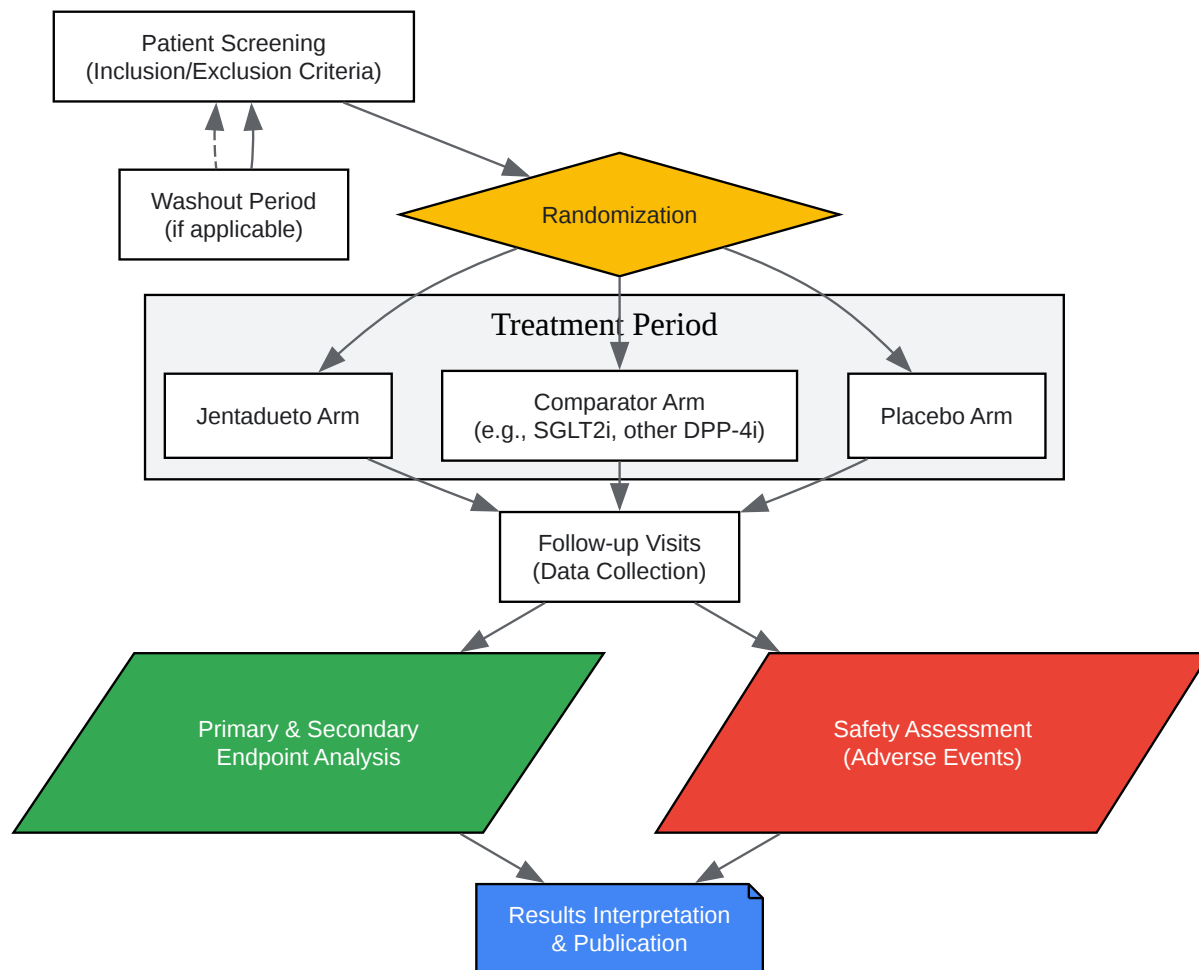
## Visualizing Mechanisms and Workflows

To further elucidate the therapeutic rationale and the process of clinical evaluation, the following diagrams are provided.



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### Dual Mechanism of Jentadueto



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### Typical Clinical Trial Workflow

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